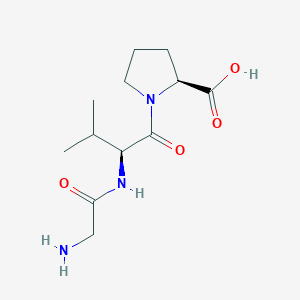
L-Proline, glycyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, glycyl-L-valyl- is a tripeptide composed of the amino acids L-proline, glycine, and L-valine. Tripeptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-proline) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers being used to streamline the process.
化学反应分析
Types of Reactions
L-Proline, glycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and properties.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
L-Proline, glycyl-L-valyl- has various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: It is used in the development of peptide-based products, such as cosmetics and pharmaceuticals.
作用机制
The mechanism of action of L-Proline, glycyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with angiotensin-converting enzyme inhibitory activity.
Glycyl-L-proline: A dipeptide with different properties and applications.
Uniqueness
L-Proline, glycyl-L-valyl- is unique due to its specific sequence of amino acids, which gives it distinct properties and potential applications. Its combination of L-proline, glycine, and L-valine allows it to interact with different molecular targets and exhibit unique biological activities.
属性
CAS 编号 |
58872-43-8 |
|---|---|
分子式 |
C12H21N3O4 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |
InChI 键 |
YGHSQRJSHKYUJY-WPRPVWTQSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
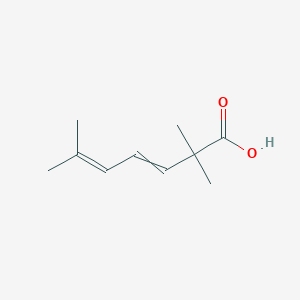
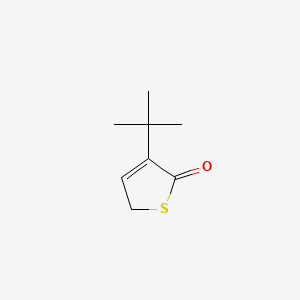
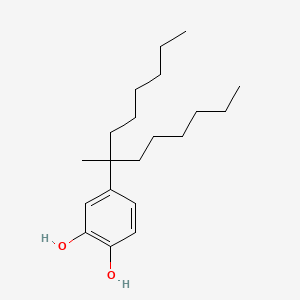
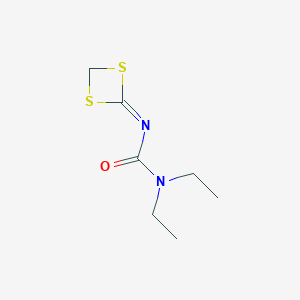
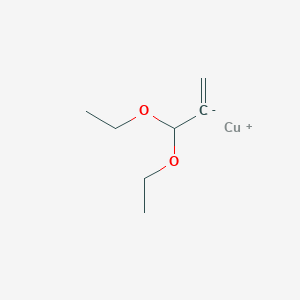
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
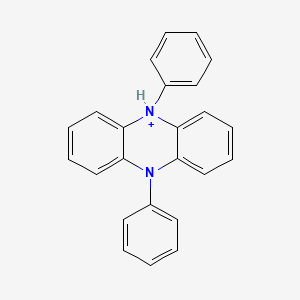
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

